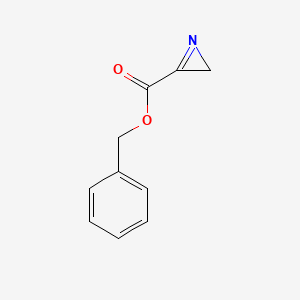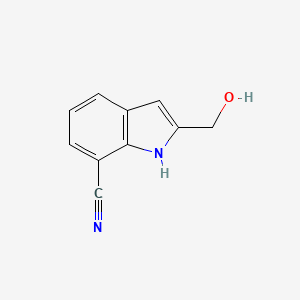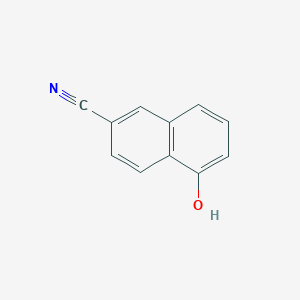![molecular formula C9H18N2O B11915919 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine CAS No. 20030-87-9](/img/structure/B11915919.png)
4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine is a chemical compound with the molecular formula C₉H₁₈N₂O It is characterized by the presence of a morpholine ring substituted with a 2,2-dimethylaziridin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine typically involves the reaction of morpholine with 2,2-dimethylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and ensuring consistent quality. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired product specifications .
化学反応の分析
Types of Reactions
4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups .
科学的研究の応用
4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Morpholine: A related compound with a similar structure but without the aziridine group.
Piperazine: Another heterocyclic compound with similar applications in medicinal chemistry.
Piperidine: A structurally related compound with diverse applications.
Uniqueness
4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine is unique due to the presence of the 2,2-dimethylaziridine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
特性
CAS番号 |
20030-87-9 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
4-[(2,2-dimethylaziridin-1-yl)methyl]morpholine |
InChI |
InChI=1S/C9H18N2O/c1-9(2)7-11(9)8-10-3-5-12-6-4-10/h3-8H2,1-2H3 |
InChIキー |
CJOJPKFBRFGUMC-UHFFFAOYSA-N |
正規SMILES |
CC1(CN1CN2CCOCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-Oxaspiro[5.5]undecan-4-ol](/img/structure/B11915902.png)



